molecular formula C9H12N6 B15069311 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine

Cat. No.: B15069311
M. Wt: 204.23 g/mol
InChI Key: KNSFQRCCURIAGB-UHFFFAOYSA-N
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Description

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a specialized chemical intermediate designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a 1,8-naphthyridine core—a privileged scaffold known for its wide spectrum of pharmacological activities—functionalized with two highly reactive hydrazinyl groups . The primary research application of this compound is as a versatile building block for the synthesis of novel derivatives. The hydrazinyl groups readily undergo condensation reactions with various carbonyl compounds (aldehydes, ketones) to form Schiff bases and other heterocyclic systems . These synthetic transformations are crucial for creating libraries of compounds aimed at exploring new chemical space for biological activity. Research into 1,8-naphthyridine derivatives has demonstrated significant potential in several therapeutic areas. These compounds are investigated for their antimicrobial properties against a range of bacterial and fungal pathogens , as well as for their antitumor activities . The mechanism of action for such derivatives often involves interaction with biological targets like enzymes or DNA. For instance, some classic 1,8-naphthyridine-based drugs, such as nalidixic acid, function by inhibiting bacterial DNA gyrase . Furthermore, the 1,8-naphthyridine structure is a strong hydrogen-bond acceptor and can coordinate to various metal ions, making it an interesting scaffold in supramolecular chemistry and for the development of chemosensors . This product is intended for use as a key synthetic intermediate by researchers developing new therapeutic candidates or functional materials. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12N6

Molecular Weight

204.23 g/mol

IUPAC Name

(7-hydrazinyl-4-methyl-1,8-naphthyridin-2-yl)hydrazine

InChI

InChI=1S/C9H12N6/c1-5-4-8(15-11)13-9-6(5)2-3-7(12-9)14-10/h2-4H,10-11H2,1H3,(H2,12,13,14,15)

InChI Key

KNSFQRCCURIAGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=N2)NN)NN

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions often involve solvents like dioxane and methanol, with temperatures ranging from room temperature to reflux conditions .

Major Products

The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .

Scientific Research Applications

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among 1,8-Naphthyridine Derivatives

Compound Name Substituents (Positions) Key Functional Groups Notable Properties
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine 2,7-NHNH₂; 4-CH₃ Hydrazinyl, Methyl High reactivity for Schiff bases, chelation
2,7-Dialkylamino-4-methyl-1,8-naphthyridine 2,7-NR₂ (R = alkyl); 4-CH₃ Alkylamino, Methyl Strong fluorescence (λₑₘ ≈ 450 nm)
4-Chloro-2,7-dimethyl-1,8-naphthyridine 4-Cl; 2,7-CH₃ Chloro, Methyl Nucleophilic substitution precursor
7-Ethyl-2,4-dimethylbenzo[b]-1,8-naphthyridin-5-amine 7-C₂H₅; 2,4-CH₃; 5-NH₂ Ethyl, Methyl, Amino Potential anticancer activity
2-Acetylamino-7-hydroxymethyl-1,8-naphthyridine 2-NHAc; 7-CH₂OH Acetamido, Hydroxymethyl Intermediate for further functionalization

Physicochemical Properties

  • Solubility: Hydrazinyl derivatives exhibit higher aqueous solubility than chloro or alkylamino analogs due to hydrogen-bonding capacity .
  • Thermal Stability : Methyl and chloro derivatives (e.g., 4-Chloro-2,7-dimethyl-1,8-naphthyridine) have higher melting points (>250°C) compared to hydrazinyl analogs (~200°C) due to stronger van der Waals interactions .
  • Fluorescence: Dialkylamino derivatives (e.g., 2,7-diethylamino-4-methyl-1,8-naphthyridine) display intense blue fluorescence (quantum yield Φ ≈ 0.8), whereas hydrazinyl groups quench fluorescence due to electron-withdrawing effects .

Biological Activity

2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article will explore its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine is C10H12N4C_{10}H_{12}N_4. The compound features a naphthyridine core structure with two hydrazine functional groups at the 2 and 7 positions and a methyl group at the 4 position. This unique arrangement contributes to its biological properties.

Biological Activity

Research indicates that naphthyridines exhibit a range of biological activities including:

  • Antimicrobial Activity : Naphthyridines have been reported to possess significant antimicrobial properties. For instance, derivatives of 1,8-naphthyridine have shown effectiveness against various bacterial strains and fungi .
  • Anticancer Properties : Several studies have highlighted the anticancer potential of naphthyridine derivatives. For example, compounds similar to 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine have demonstrated cytotoxic effects against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer) cells .
  • Neurological Effects : Some naphthyridine derivatives are being investigated for their neuroprotective effects, potentially aiding in conditions like neurodegenerative diseases .

The mechanism by which 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine exerts its biological effects is not fully elucidated but may involve:

  • Interference with DNA Synthesis : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Induction of Apoptosis : Studies suggest that these compounds can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Synthesis Methods

The synthesis of 2,7-dihydrazinyl-4-methyl-1,8-naphthyridine can be achieved through various methods:

  • Hydrazinolysis : The compound can be synthesized by reacting appropriate naphthyridine derivatives with hydrazine under controlled conditions.
  • Functionalization Reactions : Starting from 4-methyl-1,8-naphthyridine, functionalization at the 2 and 7 positions can be accomplished using standard organic synthesis techniques involving nucleophilic substitutions .

Research Findings and Case Studies

Several studies have documented the biological activity of naphthyridines:

StudyFindings
Nakamura et al. (1982)Isolated aaptamine from marine sources; showed significant anticancer activity in vitro against multiple cell lines .
Dyshlovoy et al. (2021)Investigated various naphthyridine derivatives; found notable cytotoxicity against human leukemia and breast cancer cell lines .
Recent Research (2023)Highlighted the potential of naphthyridines as immunostimulants and their role in modulating immune responses .

Q & A

Q. What are effective synthetic routes for introducing hydrazinyl groups into 1,8-naphthyridine derivatives?

Hydrazinyl groups are typically introduced via:

  • Nucleophilic substitution : Chloro precursors (e.g., 4-chloro-7-methyl-1,8-naphthyridine) react with hydrazine in ethanol under reflux to yield hydrazino derivatives .
  • Condensation reactions : Chalcone intermediates react with phenylhydrazine in acetic acid to form pyrazoline derivatives (e.g., 70–90% yields) .
  • Schiff base formation : Aldehyde-functionalized naphthyridines condense with hydrazines (e.g., p-aminoacetophenone) to form hydrazone-linked products .

Table 1 : Example reaction conditions and yields from and :

PrecursorReagents/ConditionsProductYieldReference
4-Chloro-7-methyl-1,8-naphthyridineH₂NNH₂·H₂O, EtOH, reflux4-Hydrazino-7-methyl-1,8-naphthyridine75%
Chalcone derivativePhenylhydrazine, AcOH, 8–10 h refluxPyrazoline-naphthyridine conjugate62–78%

Q. Which spectroscopic techniques are critical for characterizing hydrazinyl-substituted naphthyridines?

  • IR spectroscopy : Detects NH stretches (3210–3345 cm⁻¹) and carbonyl groups (1630 cm⁻¹ for conjugated C=O) .
  • ¹H NMR : Protons adjacent to hydrazine appear as singlets (δ 5.85 ppm for -OH) or multiplets for aromatic systems .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 474 for a pyrazoline derivative) .

Q. How are hydrazinyl-naphthyridine derivatives purified?

  • Recrystallization : Ethanol or methanol is commonly used (e.g., 84% purity for Schiff base products) .
  • Column chromatography : Silica gel with petroleum ether/ethyl acetate (96:4) resolves polar byproducts .

Q. What solvents and catalysts optimize hydrazine coupling reactions?

  • Solvents : Ethanol (for reflux) or THF (for low-temperature lithiation) .
  • Catalysts : Mg-Al hydrotalcite improves Claisen-Schmidt condensation yields (e.g., 96% for chalcone derivatives) .

Q. How is reaction progress monitored in naphthyridine synthesis?

  • TLC : Silica gel plates with CHCl₃:MeOH (4:1) track intermediates .
  • HPLC/MS : Validates purity in multi-step syntheses (e.g., antiviral derivatives) .

Advanced Research Questions

Q. How do hydrazinyl substituents influence the electronic properties of 1,8-naphthyridines?

Computational studies (B3LYP/6-31G(d)) show that hydrazine groups lower the LUMO energy, enhancing electron affinity. TD-DFT predicts absorption spectra within 5–10 nm of experimental values . For example:

  • Electron-withdrawing effects : Nitro or fluoro substituents redshift absorption maxima by 15–20 nm .

Q. What strategies resolve contradictions in reported biological activities of hydrazinyl-naphthyridines?

  • Assay standardization : Compare cytotoxicity data under identical conditions (e.g., MCF7 cells vs. HeLa) .
  • Purity validation : Hydrolysis of tert-butoxycarbonyl intermediates (e.g., HCl/dioxane) ensures bioactive free amines .

Q. How can computational methods predict binding modes of hydrazinyl-naphthyridines to biological targets?

Molecular docking studies (e.g., AutoDock Vina) model hydrogen bonding between hydrazine NH groups and kinase active sites. For example:

  • Adenosine A1-R antagonists : Hydrazine acts as a hydrogen bond donor to Thr257 and Glu172 .

Q. What mechanistic insights explain tautomerization in hydrazinyl-naphthyridine complexes?

Kinetic studies of ureido-pyrimidinone/naphthyridine complexes reveal a dissociative pathway :

  • Tautomerization is bimolecular and acid-catalyzed (k = 1.2 × 10³ M⁻¹s⁻¹ in DMSO) .
  • Hydrazine NH groups stabilize transition states via intramolecular H-bonding .

Q. How do reaction conditions affect regioselectivity in dihydrazinyl-naphthyridine synthesis?

  • Temperature : Reflux (100–120°C) favors substitution at electron-deficient positions (C2/C7) .
  • Catalyst-free vs. metal-mediated : Piperidine/ethanol systems yield 2-styryl derivatives without byproducts, unlike Pd/C-mediated couplings .

Methodological Recommendations

  • Synthetic optimization : Use Mg-Al hydrotalcite for Claisen-Schmidt condensations to achieve >90% yields .
  • Characterization : Combine ¹H NMR (DMSO-d₆) and HRMS to resolve hydrazine tautomerism .
  • Computational validation : Apply PCM-TD-DFT to predict electronic spectra within ±5 nm accuracy .

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